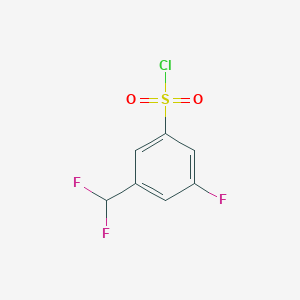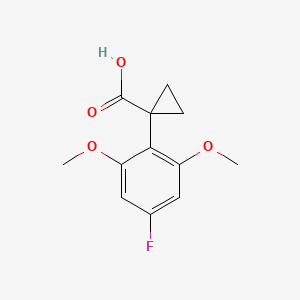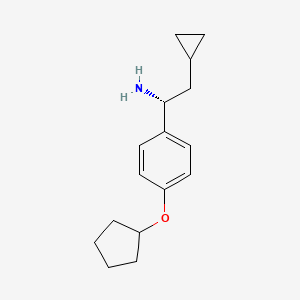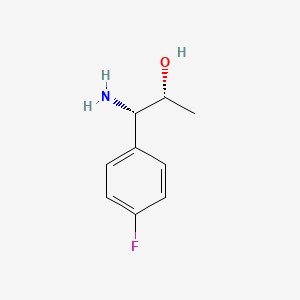![molecular formula C17H25ClN2O2 B13047905 Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro undecane core and a benzyl ester group, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.
Introduction of the Benzyl Ester Group: The benzyl ester group is introduced via esterification, where the spirocyclic intermediate is reacted with benzyl chloroformate (CbzCl) in the presence of a base like triethylamine (TEA).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl esters.
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s spirocyclic structure is of interest in the design of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors.
Biological Probes: It is used in the development of probes for studying biological processes at the molecular level.
Industry:
Polymer Science: The compound is explored as a monomer or additive in the synthesis of advanced polymers with enhanced mechanical properties.
作用機序
The mechanism by which Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.
類似化合物との比較
- Benzyl 2,9-Diazaspiro[5.5]Undecane-9-Carboxylate
- Benzyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate
Comparison:
- Structural Differences: The position of the spiro linkage and the size of the spirocyclic ring can vary, leading to differences in chemical reactivity and biological activity.
- Unique Features: Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride is unique due to its specific ring size and substitution pattern, which can influence its binding properties and stability.
特性
分子式 |
C17H25ClN2O2 |
|---|---|
分子量 |
324.8 g/mol |
IUPAC名 |
benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-16(21-14-15-6-2-1-3-7-15)19-12-9-17(10-13-19)8-4-5-11-18-17;/h1-3,6-7,18H,4-5,8-14H2;1H |
InChIキー |
ILBKWJUCTXNDKJ-UHFFFAOYSA-N |
正規SMILES |
C1CCNC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13047835.png)
![4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13047838.png)



![(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047866.png)


![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)

